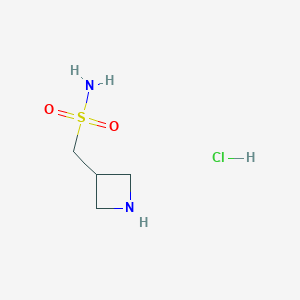

Azetidin-3-ylmethanesulfonamide;hydrochloride

CAS No.: 2413904-31-9

Cat. No.: VC7645100

Molecular Formula: C4H11ClN2O2S

Molecular Weight: 186.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2413904-31-9 |

|---|---|

| Molecular Formula | C4H11ClN2O2S |

| Molecular Weight | 186.65 |

| IUPAC Name | azetidin-3-ylmethanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-6-2-4;/h4,6H,1-3H2,(H2,5,7,8);1H |

| Standard InChI Key | KLLLPYULMYKGEL-UHFFFAOYSA-N |

| SMILES | C1C(CN1)CS(=O)(=O)N.Cl |

Introduction

Chemical Identity and Structural Properties

Azetidin-3-ylmethanesulfonamide hydrochloride belongs to the sulfonamide class of compounds, distinguished by its azetidine heterocycle—a four-membered ring containing three carbon atoms and one nitrogen atom. The hydrochloride salt forms via protonation of the azetidine nitrogen, improving its crystallinity and aqueous solubility.

Physicochemical Properties

Azetidin-3-ylmethanesulfonamide hydrochloride exhibits properties typical of sulfonamide salts, with key parameters outlined below:

The compound’s solubility profile makes it suitable for formulation in aqueous media, a critical factor in preclinical studies. Its hydrochloride form reduces volatility compared to the free base, minimizing handling risks .

Synthesis and Manufacturing

The synthesis of Azetidin-3-ylmethanesulfonamide hydrochloride typically involves a two-step process:

-

Formation of the Free Base:

Azetidin-3-amine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield N-(azetidin-3-yl)methanesulfonamide. -

Salt Formation:

The free base is treated with hydrochloric acid to produce the hydrochloride salt:

Industrial-scale production requires stringent control over reaction conditions to avoid ring-opening side reactions, a common challenge in azetidine chemistry.

Pharmacological Applications

APJ Receptor Modulation

Azetidin-3-ylmethanesulfonamide hydrochloride has been implicated in modulating the APJ receptor, a G protein-coupled receptor (GPCR) involved in cardiovascular homeostasis, metabolic regulation, and organ protection . Patent data highlight its potential as a ligand-biased agonist that preferentially activates G-protein signaling over β-arrestin pathways . This selectivity may mitigate adverse effects such as myocardial hypertrophy, which is linked to β-arrestin recruitment .

Therapeutic Indications

-

Cardiovascular Diseases: Preclinical studies suggest APJ agonists improve cardiac output and vascular function in heart failure models .

-

Metabolic Disorders: The compound’s ability to enhance insulin sensitivity positions it as a candidate for diabetes research .

-

Sepsis and Renal Failure: APJ activation may attenuate inflammatory responses in sepsis, though direct evidence for this compound remains exploratory .

Research and Development Trends

Recent patent activity underscores the compound’s role in developing APJ-targeted therapies. For example, WO2020/073011 describes derivatives of Azetidin-3-ylmethanesulfonamide hydrochloride with enhanced receptor affinity and oral bioavailability . Structural modifications, such as fluorination of the azetidine ring, aim to optimize pharmacokinetic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume